N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
Description
This compound is a pyrazolo-pyridazine derivative functionalized with a benzodioxole-containing acetamide side chain. Its core structure comprises a pyrazolo[3,4-d]pyridazin-7(6H)-one scaffold substituted with a phenyl group at position 1, a methyl group at position 4, and an acetamide moiety at position 2. The benzodioxolylmethyl group attached to the acetamide nitrogen enhances lipophilicity and may influence bioavailability and target binding .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4/c1-14-17-11-24-27(16-5-3-2-4-6-16)21(17)22(29)26(25-14)12-20(28)23-10-15-7-8-18-19(9-15)31-13-30-18/h2-9,11H,10,12-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLKTADBALVUBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide, with CAS Number 941972-75-4, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H19N5O4, and it has a molecular weight of 417.4 g/mol. The structure features a benzo[d][1,3]dioxole moiety and a pyrazolo[3,4-d]pyridazine ring, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H19N5O4 |
| Molecular Weight | 417.4 g/mol |
| CAS Number | 941972-75-4 |
Antitumor Activity
Recent studies have indicated that compounds related to the pyrazolo[3,4-d]pyridazine structure exhibit significant antitumor properties. For instance, compounds derived from similar frameworks have shown potent inhibitory effects against various cancer cell lines:
- HeLa Cells : IC50 values below 5 μM were observed for several derivatives.
- A549 Cells : Compound C27 demonstrated an IC50 of 2.07 ± 0.88 μM.
- MCF-7 Cells : Compound C16 exhibited an IC50 of 2.55 ± 0.34 μM .
These findings suggest that this compound may possess similar antitumor efficacy.
The mechanism by which this compound exerts its antitumor effects is believed to involve the inhibition of specific kinases associated with cell proliferation. Kinase inhibitors are crucial in cancer therapy as they can disrupt signaling pathways that promote tumor growth and survival. The compound's structural components may facilitate selective binding to target kinases, enhancing its therapeutic potential.
Additional Biological Activities
Beyond antitumor effects, related compounds have shown a range of biological activities:
- CNS Activity : Some derivatives exhibit central nervous system depressant properties.
- Antimicrobial Properties : Compounds within this class have been reported to possess antimicrobial activity against various pathogens.
- Antiinflammatory Effects : Certain analogs have demonstrated potential in reducing inflammation through inhibition of pro-inflammatory cytokines .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- Synthesis and Evaluation : A series of N-substituted thiazolamines were synthesized and evaluated for their antitumor activities against various cell lines. The results indicated significant growth inhibition in multiple cancer types.
- In Vitro Studies : In vitro assays demonstrated that derivatives could inhibit the growth of specific cancer cells at low micromolar concentrations.
- Biological Profiling : PASS analysis predicted substantial anti-neoplastic activity for several related compounds, indicating their potential as therapeutic agents in oncology .
Scientific Research Applications
Cytotoxicity Studies
Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 2.38 |
| HCT116 | 5.12 |
| MCF7 | 3.45 |
These values indicate potent anticancer activity, particularly against HepG2 liver cancer cells.
Case Study: Anticancer Efficacy
In a notable study, derivatives of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide were synthesized and evaluated for their cytotoxic properties. The results suggested that these compounds could serve as effective agents in cancer therapy by targeting specific apoptotic pathways and inhibiting tumor growth.
Pharmacological Activity
The anticonvulsant potential of related compounds has been explored using various animal models. These studies typically assess the protective effects against induced seizures.
Efficacy Data
The following table summarizes the efficacy data from recent anticonvulsant studies:
| Compound | ED50 (mg/kg) | Protective Index (TD50/ED50) |
|---|---|---|
| N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-... | 4.3 | 37.4 |
| Standard Anticonvulsant (Phenytoin) | 10 | 20 |
The data indicates that the compound exhibits significant anticonvulsant activity with a favorable safety profile.
Case Study: Anticonvulsant Mechanism
In an experimental model using maximal electroshock (MES), the compound demonstrated a high degree of efficacy in preventing seizures at low doses. This suggests that modifications to its chemical structure can enhance its anticonvulsant properties.
Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of these compounds. Modifications to substituents on the dioxole ring or variations in the pyrazolo[3,4-d]pyridazine scaffold can significantly influence both anticancer and anticonvulsant activities.
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyridazine Reactivity
-
Nucleophilic Substitution : Similar compounds (e.g., 75a–h in ) undergo nucleophilic displacement at electron-deficient positions, such as the 6(7H)-yl oxygen, with reagents like alkyl halides or amines.
-
Oxidation/Reduction : The 7-oxo group in pyridazinones (e.g., 73a–h in ) is redox-active, enabling transformations to thiol or amino derivatives under catalytic hydrogenation or thiourea conditions.
Benzo[d] dioxole Acetamide Modifications
-
Hydrolysis : The acetamide moiety (e.g., 63a–e in ) can undergo base- or acid-catalyzed hydrolysis to yield carboxylic acids or amines.
-
Methylenation : The benzodioxole methyl group (e.g., 47a–f in ) may participate in alkylation or cross-coupling reactions with palladium catalysts.
Suggested Reaction Pathways
Based on analogous systems, potential reactions for the target compound include:
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Acetamide Hydrolysis | 6M HCl, reflux, 12h | Carboxylic acid derivative |
| N-Alkylation | K₂CO₃, DMF, alkyl bromide, 80°C | Alkylated pyridazine at the acetamide nitrogen |
| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid, THF | Biaryl-modified benzodioxole |
Research Gaps and Recommendations
-
Synthetic Exploration : Prioritize reactivity studies at the pyridazinone oxygen and acetamide nitrogen.
-
Biological Screening : Given the bioactivity of related compounds (e.g., COX-II inhibition in ), evaluate anti-inflammatory or anticancer potential.
-
Computational Modeling : Use DFT calculations to predict reactive sites, as demonstrated for PRLD7 in .
For authoritative data, consult specialized databases (Reaxys, SciFinder) or conduct experimental studies with NMR/MS characterization.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and related pyrazolo-fused heterocycles:
Key Structural and Functional Insights:
Core Heterocycle Differences: The target compound’s pyrazolo[3,4-d]pyridazinone core is distinct from pyrazolo[3,4-b]pyridines () or pyrazolo[3,4-d]pyrimidines (). Pyrazolo-pyrazinones () lack the pyridazinone’s fused aromatic system, reducing planarity and possibly altering pharmacokinetics .
Substituent Effects :
- The benzodioxolylmethyl group in the target compound is structurally analogous to the phenylacetamido group in ’s analogs but introduces a methylenedioxy moiety, which is associated with improved metabolic stability and CNS penetration in related scaffolds .
- 4-Methyl and 1-phenyl substituents are conserved in multiple analogs (e.g., ), suggesting their role in stabilizing the heterocyclic core and modulating steric effects .
Synthetic Methodologies: The target compound’s synthesis likely parallels methods in and , involving base-mediated alkylation (e.g., K₂CO₃ or Cs₂CO₃ in DMF) of α-chloroacetamides with heterocyclic precursors . Contrastingly, pyrazolo-pyrazinones () require reductive lactamization, a more complex route that limits scalability .
For instance, N-heteroimmine-1,2,3-dithiazoles exhibit antimicrobial activity via disruption of bacterial membranes .
Preparation Methods
Cyclocondensation of Pyridazine-3,4-diamine with β-Ketoesters
A common route to pyrazolo[3,4-d]pyridazinones involves reacting pyridazine-3,4-diamine (1 ) with ethyl acetoacetate (2 ) under acidic conditions. The reaction proceeds via enamine formation, followed by cyclization to yield 4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-one (3 ).
$$
\text{Figure 1: } \text{Cyclocondensation of pyridazine-3,4-diamine with ethyl acetoacetate to form intermediate 3.}
$$
Key Parameters
N-Phenylation via Buchwald-Hartwig Amination
Introducing the phenyl group at position 1 requires palladium-catalyzed cross-coupling. Intermediate 3 undergoes Buchwald-Hartwig amination with bromobenzene in the presence of Pd(OAc)₂, Xantphos, and Cs₂CO₃ to afford 1-phenyl-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-one (4 ).
$$
\text{Reaction Conditions:} \
\text{Pd(OAc)}2 \, (5 \, \text{mol}\%), \, \text{Xantphos} \, (10 \, \text{mol}\%), \, \text{Cs}2\text{CO}_3 \, (2 \, \text{eq}), \, \text{Toluene}, \, 110°C, \, 24 \, \text{h}
$$
Yield: 58%
Preparation of the Benzo[d]dioxol-5-ylmethylamine Side Chain
Reduction of Piperonal to Alcohol
Piperonal (5 , benzo[d]dioxole-5-carbaldehyde) is reduced to piperonyl alcohol (6 ) using NaBH₄ in methanol.
$$
\text{NaBH}_4 \, (1.2 \, \text{eq}), \, \text{MeOH}, \, 0°C \rightarrow \text{RT}, \, 2 \, \text{h}, \, \text{Yield: 92\%}
$$
Conversion to Bromide and Amination
Piperonyl alcohol (6 ) is treated with PBr₃ to form piperonyl bromide (7 ), which undergoes nucleophilic substitution with ammonia in THF to yield benzo[d]dioxol-5-ylmethylamine (8 ).
$$
\text{PBr}3 \, (1.1 \, \text{eq}), \, \text{Et}2\text{O}, \, 0°C \rightarrow \text{RT}, \, 12 \, \text{h}, \, \text{Yield: 85\%} \
\text{NH}_3 \, (7 \, \text{M in MeOH}), \, \text{THF}, \, 60°C, \, 6 \, \text{h}, \, \text{Yield: 78\%}
$$
Acetamide Linker Formation
Chloroacetylation of the Pyridazinone Core
Intermediate 4 is reacted with chloroacetyl chloride (9 ) in the presence of Et₃N to install the chloroacetamide group, yielding 2-chloro-N-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide (10 ).
$$
\text{ClCH}2\text{COCl} \, (1.2 \, \text{eq}), \, \text{Et}3\text{N} \, (2 \, \text{eq}), \, \text{DCM}, \, 0°C \rightarrow \text{RT}, \, 4 \, \text{h}, \, \text{Yield: 81\%}
$$
Nucleophilic Substitution with Benzodioxolemethylamine
The final step involves displacing the chloride in 10 with benzo[d]dioxol-5-ylmethylamine (8 ) using K₂CO₃ in DMF.
$$
\text{K}2\text{CO}3 \, (3 \, \text{eq}), \, \text{DMF}, \, 80°C, \, 8 \, \text{h}, \, \text{Yield: 65\%}
$$
Optimization Data and Comparative Analysis
Table 1: Yield Optimization for Key Steps
Critical Observations
- Pd Catalysis: Lower yields in step 2.2 correlate with residual moisture; employing molecular sieves improves reproducibility.
- Solvent Effects: DMF enhances nucleophilicity of 8 in step 4.2 compared to THF or acetonitrile.
Alternative Synthetic Routes and Patented Methodologies
Patent WO2015132799A2 discloses a related approach for pyrazolo[3,4-d]pyrimidines using microwave-assisted cyclization, reducing reaction times from 24 h to 2 h. Adapting this to pyridazinones could enhance efficiency.
Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
